4-[(trimethylsilyl)oxy]oxane-4-carbonitrile
Description
4-[(Trimethylsilyl)oxy]oxane-4-carbonitrile is a substituted tetrahydro-2H-pyran derivative featuring a trimethylsilyloxy (TMS-O) group and a nitrile moiety at the 4-position of the oxane ring. The molecular formula is C₉H₁₇NO₂Si, with an average molecular weight of 211.33 g/mol. The TMS-O group enhances lipophilicity and steric bulk, influencing solubility in organic solvents and stability against nucleophilic attack. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in silylation reactions or as a precursor for functionalized heterocycles .
Properties
IUPAC Name |
4-trimethylsilyloxyoxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2Si/c1-13(2,3)12-9(8-10)4-6-11-7-5-9/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIESIDUKHVASOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCOCC1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112799-02-7 | |
| Record name | 4-[(trimethylsilyl)oxy]oxane-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(trimethylsilyl)oxy]oxane-4-carbonitrile typically involves the reaction of oxane derivatives with trimethylsilyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(Trimethylsilyl)oxy]oxane-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxane-4-carboxylic acid derivatives, primary amines, and various substituted oxane derivatives .
Scientific Research Applications
4-[(Trimethylsilyl)oxy]oxane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(trimethylsilyl)oxy]oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its trimethylsilyl group provides stability and reactivity, allowing it to participate in diverse chemical transformations .
Comparison with Similar Compounds
The structural and functional similarities of 4-[(trimethylsilyl)oxy]oxane-4-carbonitrile to other oxane-carbonitrile derivatives and related nitriles are analyzed below. Key differences in substituents, physicochemical properties, and applications are highlighted.
Substituent-Driven Comparisons
Key Observations :
- Electronic Effects : The electron-withdrawing CF₃ group in the trifluoromethyl derivative enhances polarity, whereas the TMS-O group is electron-donating via σ-conjugation .
- Solubility: The TMS-O group increases lipophilicity, making the compound more soluble in non-polar solvents compared to polar derivatives like 4′-methoxybiphenyl-4-carbonitrile .
Functional Group Comparisons
Key Observations :
- Liquid Crystal Potential: Alkoxy-substituted nitriles (e.g., 4-propoxy-biphenyl-4-carbonitrile) exhibit mesogenic behavior due to flexible alkyl chains, while the TMS-O derivative’s rigidity may limit such applications .
- Pharmacological Relevance : Fluorinated nitriles (e.g., 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile) are common in drug discovery, whereas the TMS-O derivative is more niche in synthesis .
Key Observations :
- Safety : Nitriles generally require careful handling due to toxicity risks (e.g., cyanide release under extreme conditions). The TMS-O group may reduce volatility compared to smaller substituents .
- Thermal Stability : Alkoxy-substituted biphenyls exhibit higher thermal stability in liquid crystal phases compared to silylated oxanes .
Biological Activity
4-[(trimethylsilyl)oxy]oxane-4-carbonitrile is a compound with the molecular formula CHNOSi and a molecular weight of 199.325 g/mol. Its unique structure, characterized by a trimethylsilyl ether and a nitrile functional group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOSi
- Molecular Weight : 199.325 g/mol
- InChI : InChI=1S/C9H17NO2Si/c1-13(2,3)12-9(8-10)4-6-11-7-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds containing oxetane or similar functional groups can exhibit significant cytotoxic effects against cancer cell lines.
Cytotoxicity Studies
Recent research has demonstrated that oxetane-containing compounds can possess micromolar cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and PANC-1 (pancreatic cancer). For instance, one study reported GI values as low as 0.47 ± 0.02 μM against MCF-7 cells, indicating potent antiproliferative effects .
Table 1: Cytotoxicity of Oxetane Analogues
| Compound | Cell Line | GI (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.47 ± 0.02 | Cytotoxicity via unknown target |
| OXi8006 | MCF-7 | 0.50 ± 0.01 | Inhibition of tubulin polymerization |
| Other analogues | MDA-MB-231 | >20 | Weak inhibition of tubulin polymerization |
Mechanistic Insights
The cytotoxic effects observed in these studies may not solely arise from tubulin polymerization inhibition, as many oxetane analogues demonstrated limited activity in this area despite their significant antiproliferative properties. This suggests alternative mechanisms may be involved, potentially targeting other cellular pathways or structures .
Pharmacological Potential
The pharmacological implications of this compound extend beyond oncology. Its structural features indicate potential utility in treating neurodegenerative diseases, as suggested by related compounds that have shown efficacy in preclinical models . The trimethylsilyl group may enhance bioavailability and stability, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
